molecular formula C11H14O3 B1610216 3-(3,4-Dimethoxyphenyl)propanal CAS No. 61871-67-8

3-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B1610216
CAS No.: 61871-67-8
M. Wt: 194.23 g/mol
InChI Key: PAYWTSIBCDFXGE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Its CAS Registry Number is 61871-67-8 . This compound serves as a versatile chemical building block and synthetic intermediate for researchers developing novel compounds in fields such as medicinal chemistry and agrochemicals. As an aldehyde derivative of a dimethoxyphenyl scaffold, it is a valuable precursor for various synthesis pathways, though detailed literature on its specific applications and mechanism of action is limited. The compound requires cold-chain transportation for stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWTSIBCDFXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448393
Record name 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61871-67-8
Record name 3-(3,4-Dimethoxyphenyl)propionaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONALDEHYDE
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Advanced Synthetic Methodologies and Strategic Syntheses of 3 3,4 Dimethoxyphenyl Propanal

Catalytic Reduction Approaches from Nitrile Precursors

The reduction of nitriles to aldehydes is a key transformation in organic synthesis. For the preparation of 3-(3,4-dimethoxyphenyl)propanal, the corresponding nitrile, 3-(3,4-dimethoxyphenyl)propanenitrile (B3032767), serves as a readily accessible starting material. This section details the controlled reduction of this nitrile precursor.

Controlled Reduction Utilizing Diisobutylaluminum Hydride (DIBAL-H)

The partial reduction of nitriles to aldehydes requires a mild and selective reducing agent to avoid over-reduction to the corresponding primary amine. Diisobutylaluminum hydride (DIBAL-H) is a widely employed reagent for this purpose. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to the desired aldehyde.

The synthesis of this compound from 3-(3,4-dimethoxyphenyl)propanenitrile using DIBAL-H involves the careful control of reaction conditions, particularly temperature. The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the intermediate imine-aluminum complex and prevent further reduction. The mechanism involves the coordination of the nitrile nitrogen to the Lewis acidic aluminum center of DIBAL-H, followed by the transfer of a hydride ion to the nitrile carbon. Subsequent aqueous workup hydrolyzes the imine to afford this compound.

General Reaction Scheme: (CH₃O)₂C₆H₃(CH₂)₂CN + DIBAL-H → (CH₃O)₂C₆H₃(CH₂)₂CH=N-Al(i-Bu)₂ → (CH₃O)₂C₆H₃(CH₂)₂CHO

Comparative Analysis of Hydride Reagents for Aldehyde Formation

While DIBAL-H is a premier reagent for the partial reduction of nitriles, other hydride reagents can also be considered, though they often present challenges in selectivity.

Hydride ReagentSelectivity for AldehydeTypical Reaction ConditionsAdvantagesDisadvantages
Diisobutylaluminum Hydride (DIBAL-H)HighLow temperature (-78 °C), followed by aqueous workupExcellent selectivity for aldehydes from nitriles and esters.Requires stoichiometric amounts; sensitive to air and moisture.
Lithium Aluminum Hydride (LiAlH₄)LowTypically reduces nitriles to primary amines.Powerful reducing agent for a wide range of functional groups.Lacks selectivity for the aldehyde; highly reactive and requires careful handling.
Sodium Borohydride (B1222165) (NaBH₄)Generally unreactive with nitrilesCan reduce nitriles in the presence of transition metal catalysts (e.g., CoCl₂), but often leads to amines.Milder and safer to handle than LiAlH₄.Poor reactivity towards nitriles under standard conditions.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)Moderate to HighCan be used for the partial reduction of nitriles to aldehydes.More soluble in aromatic solvents than LiAlH₄; thermally more stable.Selectivity can be substrate-dependent.

Oxidation Protocols from Propanol Derivatives

An alternative synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 3-(3,4-dimethoxyphenyl)propanol. The key challenge in this approach is to achieve selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

Pyridinium Chlorochromate (PCC)-Mediated Selective Oxidation

Pyridinium chlorochromate (PCC) is a well-established and reliable reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the formation of the corresponding carboxylic acid.

The oxidation of 3-(3,4-dimethoxyphenyl)propanol with PCC provides a direct and efficient route to this compound. The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde and a reduced chromium species.

General Reaction Scheme: (CH₃O)₂C₆H₃(CH₂)₃OH + PCC → (CH₃O)₂C₆H₃(CH₂)₂CHO

Investigation of Alternative Chemoselective Oxidants and Reaction Conditions

Concerns over the toxicity and disposal of chromium-based reagents have driven the development of alternative, milder, and more environmentally benign oxidation methods.

OxidantReaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP)Room temperature, typically in CH₂Cl₂.Mild conditions, high yields, broad functional group tolerance.The reagent is shock-sensitive and can be expensive.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Low temperature (-78 °C).High yields, avoids heavy metals.Requires careful temperature control; can produce unpleasant odors (dimethyl sulfide).
Tempo-catalyzed oxidation (e.g., TEMPO/NaOCl)Aqueous or biphasic conditions, room temperature.Catalytic in TEMPO, uses inexpensive bleach as the terminal oxidant, environmentally friendly.Can be sensitive to substrate structure and reaction pH.
Manganese Dioxide (MnO₂)Typically in a non-polar solvent like CH₂Cl₂ or hexane (B92381), reflux.Selective for the oxidation of allylic and benzylic alcohols.Requires a large excess of the reagent; reactivity can be variable.

Derivation from Natural Product Feedstocks and Biomass Conversion

The synthesis of valuable chemicals from renewable resources is a growing area of interest. Natural products containing the 3,4-dimethoxyphenyl moiety can serve as potential starting materials for the synthesis of this compound. One such precursor is eugenol (B1671780), the main component of clove oil. ijcea.org

A potential synthetic pathway could involve the conversion of eugenol to 3,4-dimethoxybenzyl cyanide. ijcea.org This intermediate could then be subjected to a homologation reaction to introduce the additional two carbon atoms, followed by reduction to the desired propanal. While this route is more complex than the previously described methods, it offers a sustainable approach to the target molecule.

Furthermore, research into the total synthesis of natural products has provided pathways to related structures. For instance, the total synthesis of a diarylheptanoid isolated from green walnut husks utilizes 1,2-dimethoxybenzene (B1683551) as a starting material, highlighting the potential for deriving complex molecules containing the 3,4-dimethoxyphenyl unit from natural feedstocks. nih.gov

Synthetic Pathways Originating from Eugenol and Methyleugenol

Eugenol, the primary constituent of clove oil, serves as a crucial, renewable starting block for the synthesis of this compound. The synthetic sequence typically involves the initial preparation of the key intermediate, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), which is then further elaborated to the target propanal.

The initial steps involve the conversion of eugenol to methyleugenol and subsequently to veratraldehyde through a multi-step process:

Methylation of Eugenol: Eugenol is first methylated to produce methyleugenol. This reaction is commonly carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide.

Isomerization of Methyleugenol: The allyl group in methyleugenol is isomerized to a more stable propenyl group, yielding isomethyleugenol (also referred to as 1-(3′,4′-dimethoxyphenyl)propene). This is often achieved using a base like potassium tertiary butoxide (t-BuOK) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

Oxidative Cleavage: The propenyl side chain of isomethyleugenol is then cleaved to form the aldehyde. A common method involves oxidation using an oxidizing agent like potassium dichromate with a phase transfer catalyst. Lignin (B12514952) peroxidase (LiP), an enzyme that can catalyze the C-C bond cleavage of the propenyl side chain in the presence of hydrogen peroxide, represents a biocatalytic alternative for this transformation. mdpi.comnih.gov

A subsequent two-step sequence can be employed to convert the intermediate 3,4-dimethoxybenzaldehyde into the final product, this compound:

Aldol (B89426) Condensation: 3,4-dimethoxybenzaldehyde undergoes a base-catalyzed aldol condensation with acetaldehyde. This reaction forms a new carbon-carbon bond and, after dehydration, yields 3-(3,4-dimethoxyphenyl)acrolein. This process is analogous to the well-known Claisen-Schmidt condensation used to produce cinnamaldehyde (B126680) from benzaldehyde. researchgate.netyoutube.com

Selective Hydrogenation: The final step is the selective hydrogenation of the α,β-unsaturated double bond in the acrolein derivative, without reducing the aldehyde functional group or the aromatic ring. This can be achieved using specific catalysts, such as modified palladium on carbon, to yield this compound. google.com

Table 1: Exemplary Yields for the Conversion of Eugenol to 3,4-Dimethoxybenzaldehyde

Reaction Step Reagents Product Yield (%) Purity (%)
Methylation Eugenol, Dimethyl sulfate, NaOH Methyleugenol 89.78 93.6
Isomerization Methyleugenol, t-BuOK, DMSO Isomethyleugenol 87.24 88.9
Oxidation Isomethyleugenol, K₂Cr₂O₇, PTC 3,4-Dimethoxybenzaldehyde 85.36 83.46

Data sourced from a study on the utilization of eugenol from clove leaf oil.

Valorization Strategies for Renewable Bio-Resources

The synthesis of this compound is intrinsically linked to the valorization of renewable bio-resources, primarily through its precursors derived from plant-based materials.

Eugenol from Essential Oils: As detailed previously, eugenol is a prime example of a renewable feedstock. researchgate.netrsc.org It is abundantly available from the essential oil of cloves (Syzygium aromaticum), where it can constitute 70-90% of the oil. nih.gov Utilizing eugenol not only provides a sustainable route to fine chemicals but also adds economic value to agricultural products. nih.govrsc.org

Lignin Depolymerization: Lignin, a complex polymer found in the cell walls of plants, is a major component of lignocellulosic biomass and a vast, underutilized renewable carbon source. mdpi.com Oxidative depolymerization of lignin can yield valuable aromatic aldehydes, including vanillin (B372448) and syringaldehyde. nih.govasabe.orgmdpi.com Vanillin (3-methoxy-4-hydroxybenzaldehyde) is structurally very similar to 3,4-dimethoxybenzaldehyde and can be readily converted to it via methylation. atamanchemicals.comwikipedia.orgprepchem.com This positions lignin, a waste product from the pulp and paper industry, as a highly promising and sustainable starting material for the synthesis of this compound and other high-value chemicals. epfl.ch

Table 2: Key Renewable Resources for this compound Synthesis

Bio-Resource Key Precursor Transformation Method
Clove Oil Eugenol Methylation, Isomerization, Oxidation
Lignocellulosic Biomass Vanillin Oxidative Depolymerization, Methylation

Exploration of Novel and Green Synthetic Routes

Research into the synthesis of this compound and its intermediates is increasingly focused on "green chemistry" principles to reduce environmental impact.

Catalytic Innovations: The oxidation of isomethyleugenol to 3,4-dimethoxybenzaldehyde has been shown to proceed efficiently using a phase transfer catalyst (PTC), which improves reaction rates and allows for milder conditions. For the selective hydrogenation of the acrolein intermediate, modified palladium catalysts promoted with iron salts have been reported to increase selectivity towards the desired saturated aldehyde, minimizing the formation of alcohol byproducts. google.com

Alternative Reaction Conditions: The use of near-critical water as a solvent for aldol condensation reactions represents a significant green innovation. google.com This method avoids the need for organic solvents and traditional acid-base catalysts, generating no salt byproducts and simplifying purification. google.com Microwave irradiation is another technique being explored to accelerate reactions, such as the Claisen-Schmidt condensation, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

Biocatalysis: The application of enzymes like lignin peroxidase for the C-C bond cleavage to form veratraldehyde from isoeugenol (B1672232) derivatives highlights a promising biocatalytic approach. mdpi.comnih.govresearchgate.net Enzymatic reactions occur under mild conditions (ambient temperature and pressure) and exhibit high selectivity, offering a sustainable alternative to conventional chemical oxidants. nih.gov

Table 3: Comparison of Synthetic Methodologies

Synthetic Approach Key Features Advantages
Conventional Multi-step from eugenol; uses traditional reagents (e.g., K₂Cr₂O₇). Utilizes renewable feedstock.
Novel/Green Employs PTC, biocatalysts (e.g., LiP), microwave irradiation, near-critical water. Higher efficiency, milder conditions, reduced waste, improved safety.

Chemical Reactivity Profiles and Mechanistic Insights of 3 3,4 Dimethoxyphenyl Propanal

Aldehyde Functionality: Reactions and Transformations

The aldehyde group is the most reactive site in the molecule, readily undergoing a variety of transformations typical of this functional class.

Nucleophilic Addition Reactions and Condensation Pathways

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity underpins a range of important synthetic transformations.

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The reactivity of aldehydes in nucleophilic additions is generally greater than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. sarthaks.com

Condensation Reactions: In the presence of a base, 3-(3,4-Dimethoxyphenyl)propanal, which possesses alpha-hydrogens, can undergo aldol-type condensation reactions. masterorganicchemistry.comyoutube.com The base abstracts an alpha-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. masterorganicchemistry.com The resulting β-hydroxy aldehyde can subsequently dehydrate upon heating to form a more stable α,β-unsaturated aldehyde. masterorganicchemistry.comyoutube.com When reacted with a different aldehyde or ketone, a "crossed" or "mixed" aldol (B89426) condensation occurs, potentially leading to a mixture of products. youtube.com

A notable example of nucleophilic addition is the reaction with cyanide ions (from sources like HCN or KCN) to form cyanohydrins. chemguide.co.uk The cyanide ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the intermediate alkoxide yields a hydroxynitrile. chemguide.co.uk

Oxidative and Reductive Interconversions

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The oxidation of a related compound, veratraldehyde (3,4-dimethoxybenzaldehyde), is a well-documented process. mdpi.comresearchgate.netnih.gov Lignin (B12514952) peroxidase, an enzyme found in some fungi, can also catalyze the oxidation of related structures. nih.govwikipedia.org

Reduction: The aldehyde group is readily reduced to a primary alcohol, 3-(3,4-Dimethoxyphenyl)propan-1-ol. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is an industrially viable method for this reduction. evitachem.com

Table 1: Summary of Oxidative and Reductive Reactions

Reaction Type Reagent(s) Product
Oxidation KMnO₄ 3-(3,4-Dimethoxyphenyl)propanoic acid
Reduction NaBH₄ or LiAlH₄ 3-(3,4-Dimethoxyphenyl)propan-1-ol
Catalytic Hydrogenation H₂/Pd-C 3-(3,4-Dimethoxyphenyl)propan-1-ol

Reactivity of the Aromatic Ring System

The 3,4-dimethoxybenzene (veratrole) ring is an electron-rich aromatic system, predisposing it to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are activating and ortho-, para-directing.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. dalalinstitute.com The reaction proceeds via a two-step mechanism: initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.com

The two methoxy groups on the aromatic ring of this compound are electron-donating groups, which activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. lkouniv.ac.in

Nitration: The nitration of the closely related veratraldehyde is well-studied. researchgate.netorgsyn.org Treatment with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, introduces a nitro group (–NO₂) onto the aromatic ring. researchgate.netgoogle.com Due to the directing effects of the two methoxy groups, the primary product of veratraldehyde nitration is 6-nitroveratraldehyde. researchgate.netorgsyn.org It is expected that this compound would undergo nitration at the analogous position (position 6) on the aromatic ring.

Modifications to the Methoxy Groups

The methoxy groups, while generally stable, can undergo specific reactions, most notably demethylation.

Demethylation: The ether linkages of the methoxy groups can be cleaved to form hydroxyl groups (phenols). This transformation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). In biological systems, enzymes produced by certain white-rot fungi, such as Phlebia tremellosa, have been shown to demethylate related lignin model compounds. researchgate.net This process can be a key step in the biodegradation of lignin. researchgate.net

Acid-Catalyzed Rearrangements and Degradation Pathways

Under acidic conditions, this compound can be susceptible to rearrangements and degradation, particularly involving the aldehyde and the propyl linkage. While specific studies on the acid-catalyzed degradation of this exact compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest potential pathways. For instance, strong acidic conditions could potentially lead to side reactions involving the aromatic ring or the aldehyde group. In the context of lignin degradation, which involves similar structural motifs, enzymatic and chemical processes can lead to the cleavage of C-C bonds and other transformations. mdpi.comnih.govwikipedia.org For example, lignin peroxidase can catalyze the cleavage of the Cα-Cβ bond in related diarylpropane structures. nih.gov

Radical-Mediated Reactions and Stereochemical Implications

The study of radical-mediated reactions involving this compound is crucial for understanding its potential transformations in various chemical environments. Radical reactions, by their nature, have significant stereochemical implications that dictate the three-dimensional structure of the resulting products.

Generally, radical reactions are not stereoselective. youtube.com This lack of selectivity stems from the geometry of the radical intermediate. When a radical is formed at a carbon atom, that carbon center typically becomes sp²-hybridized and assumes a trigonal planar geometry. chemistrysteps.comyoutube.com This planarity means that the subsequent reaction, such as the addition of another radical or a molecule, can occur from either face of the plane with nearly equal probability. chemistrysteps.com If the reaction creates a new chiral center, the result is often a racemic mixture of enantiomers. youtube.comchemistrysteps.com

For this compound, a hypothetical radical reaction at the α-carbon (C2) or β-carbon (C3) of the propanal chain would lead to the formation of such a planar radical intermediate. For instance, abstraction of a hydrogen atom from the C2 position would generate an achiral radical. The subsequent attack on this intermediate would result in a mixture of stereoisomers. This is a significant drawback in synthetic chemistry where specific stereoisomers are often desired. youtube.com

However, achieving stereoselectivity in radical reactions is possible under certain conditions. Diastereoselectivity can be induced, for example, if there is a pre-existing chiral center in the molecule that is not involved in the reaction. chemistrysteps.com The presence of this chiral center can influence the direction of attack on the newly formed radical center, leading to an unequal formation of diastereomers. chemistrysteps.com Furthermore, modern organic synthesis has developed methods to control stereochemistry in radical reactions. These include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to guide the reaction, or the application of Lewis acids at low temperatures, which can influence the transition state geometry. researchgate.net For example, highly diastereoselective conjugate additions of carbon radicals have been achieved using chiral α,β-unsaturated N-enoyloxazolidinones in the presence of a Lewis acid like Ytterbium triflate (Yb(OTf)₃). researchgate.net

Table 1: Stereochemical Outcomes in Radical Reactions

Reaction ConditionIntermediate GeometryStereochemical OutcomeRationale
Achiral substrate, new chiral center formedTrigonal Planar chemistrysteps.comyoutube.comRacemic Mixture youtube.comchemistrysteps.comAttack from either face of the planar radical is equally probable. chemistrysteps.com
Substrate with existing chiral center, new chiral center formedTrigonal PlanarDiastereomers (often in unequal amounts) chemistrysteps.comThe existing chiral center influences the approach to the radical center. chemistrysteps.com
Use of Chiral AuxiliariesControlledHigh Diastereoselectivity researchgate.netThe auxiliary group blocks one face of the molecule, directing the radical attack.
Presence of Lewis Acids at Low TemperatureControlledHigh Diastereoselectivity researchgate.netThe Lewis acid coordinates to the substrate, creating a more rigid and ordered transition state. researchgate.net

Enzymatic and Biocatalytic Transformations Involving Related Arylpropanoids

While specific enzymatic transformations of this compound are not extensively documented, the broader class of arylpropanoids undergoes a variety of biocatalytic reactions. These transformations are of significant interest due to their high selectivity and environmentally benign reaction conditions. Enzymes such as peroxidases and polyphenoloxidases, often derived from white-rot fungi, are known to metabolize these compounds. nih.govnih.gov

A notable example is the enzymatic transformation of 1-(3',4'-dimethoxyphenyl)propene, a compound structurally related to this compound. Lignin peroxidase (LiP), in the presence of hydrogen peroxide, catalyzes the Cα-Cβ cleavage of the propenyl side chain to produce veratraldehyde (3,4-dimethoxybenzaldehyde). nih.gov A computational study using density functional theory (DFT) has elucidated the complex, multi-step reaction mechanism. This process involves the formation of radical species and is an endothermic process with several transition states. nih.gov

Another relevant biocatalytic process is the transformation of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) by a polyphenoloxidase from the white-rot fungus Trametes versicolor. nih.gov The mechanism for this transformation can be described by either the Theorell-Chance Bi-Bi or Ordered Bi-Bi kinetic models. The reaction involves the consumption of oxygen and is influenced by factors such as temperature and initial oxygen concentration. nih.gov A mathematical model developed for this system describes the kinetics using a set of ordinary differential equations, highlighting the complexity of these enzymatic reactions. nih.gov

These examples demonstrate the potential for enzymatic systems to modify the structure of arylpropanoids. The reactions are often highly specific and can be modeled to understand their kinetics and mechanisms. Such biocatalytic approaches offer a promising alternative to traditional chemical synthesis for the transformation of compounds like this compound.

Table 2: Examples of Enzymatic Transformations of Related Arylpropanoids

EnzymeSubstrateProduct(s)Organism SourceKey Findings
Lignin Peroxidase (LiP) nih.gov1-(3',4'-Dimethoxyphenyl)propene nih.govVeratraldehyde nih.govNot specified in study, but typically white-rot fungiThe reaction proceeds via a C-C cleavage of the propenyl side chain involving radical intermediates. nih.gov
Polyphenoloxidase nih.govSinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) nih.govProducts of sinapic acid transformation nih.govTrametes versicolor (white-rot fungus) nih.govThe transformation follows a Theorell-Chance Bi-Bi or Ordered Bi-Bi mechanism and is dependent on oxygen concentration and temperature. nih.gov

Strategic Derivatization and Analog Design Utilizing the 3 3,4 Dimethoxyphenyl Propanal Scaffold

Synthesis of Nitrogen-Containing Derivatives (e.g., Imines, Enamines, Heterocycles)

The aldehyde functionality of 3-(3,4-dimethoxyphenyl)propanal is a prime site for the introduction of nitrogen atoms, leading to the formation of various nitrogen-containing derivatives such as imines and enamines, which can subsequently be used to construct complex heterocyclic systems.

Formation of Substituted Aryltetrahydroisoquinolines

A significant application of this compound is in the synthesis of substituted aryltetrahydroisoquinolines (THIQs). This is primarily achieved through the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnrochemistry.com In this specific case, a substituted phenethylamine (B48288) reacts with this compound.

The mechanism commences with the formation of an iminium ion from the reaction between the amine and the aldehyde under acidic conditions. nrochemistry.comdepaul.edu This electrophilic iminium ion is then attacked by the electron-rich aromatic ring of the phenethylamine, leading to ring closure and the formation of the tetrahydroisoquinoline core. nrochemistry.com The reaction conditions for the Pictet-Spengler synthesis using a dimethoxyphenyl group are generally more stringent than those with more nucleophilic aromatic rings like indoles, often requiring strong acids and elevated temperatures. wikipedia.org

Table 1: Key Aspects of the Pictet-Spengler Reaction for Aryltetrahydroisoquinoline Synthesis

FeatureDescription
Reactants β-arylethylamine and an aldehyde/ketone (e.g., this compound)
Catalyst Protic or Lewis acids (e.g., HCl, TFA) wikipedia.org
Key Intermediate Iminium ion nrochemistry.comdepaul.edu
Reaction Type Electrophilic aromatic substitution followed by cyclization nrochemistry.com

Amidation and Cyclization Reactions

Beyond the Pictet-Spengler reaction, the this compound scaffold can be incorporated into amidation and subsequent cyclization reactions to form a variety of heterocyclic structures. While direct amidation of the aldehyde is not a standard procedure, it can be first converted to a carboxylic acid derivative (as discussed in section 4.2) which can then readily undergo amidation. The resulting amides, possessing the 3-(3,4-dimethoxyphenyl)propyl backbone, can be designed to undergo intramolecular cyclization reactions to yield lactams and other nitrogen-containing heterocycles.

Furthermore, enamides, which can be formed from the corresponding imines, are versatile intermediates for various cyclization strategies. beilstein-journals.org These reactions can proceed through different pathways, including aza-Prins cyclizations and [2+3] annulations, to construct diverse N-heterocyclic frameworks. beilstein-journals.org The reactivity of the enamide can be tuned, allowing it to act as a nucleophile or, upon protonation, as an electrophile, expanding the possibilities for constructing complex molecules. beilstein-journals.org

Preparation of Carboxylic Acid and Ester Analogues

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, providing a key intermediate for the synthesis of a wide range of analogs, including esters and amides.

A common method for this transformation is the reaction with an oxidizing agent. Alternatively, a two-step process involving a Knoevenagel-Doebner condensation with malonic acid, followed by reduction of the resulting double bond, can yield the corresponding 3-(3,4-dimethoxyphenyl)propionic acid. google.com Another approach involves reacting veratraldehyde (3,4-dimethoxybenzaldehyde) with Meldrum's acid in the presence of formic acid and triethylamine (B128534). google.com

Once the carboxylic acid, 3-(3,4-dimethoxyphenyl)propionic acid, is obtained, it can be converted to a variety of ester analogues through standard esterification procedures. researchgate.netnih.gov This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. researchgate.net The synthesis of dithiocarboxylic esters has also been reported by reacting a carboxylic acid with a thiol and phosphorus pentasulfide. google.com

Table 2: Synthesis of Carboxylic Acid and Ester Analogues

TransformationReagents and ConditionsProduct Type
Aldehyde to Carboxylic AcidKnoevenagel-Doebner with malonic acid, then reduction google.comCarboxylic Acid
Aldehyde to Carboxylic AcidReaction with Meldrum's acid, formic acid, and triethylamine google.comCarboxylic Acid
Carboxylic Acid to EsterAlcohol, acid catalyst nih.govEster
Carboxylic Acid to EsterPeptide coupling agents (e.g., TBTU, TATU) researchgate.netEster
Carboxylic Acid to Dithiocarboxylic EsterThiol, phosphorus pentasulfide google.comDithiocarboxylic Ester

Synthesis of Saturated and Unsaturated Alcohol Derivatives

Reduction of the aldehyde group in this compound provides access to the corresponding saturated alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. This reduction can be accomplished using a variety of standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can serve as a building block for further derivatization, for instance, through etherification or esterification reactions to create a library of alcohol derivatives. nih.gov

The synthesis of unsaturated alcohol derivatives can also be envisioned. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on this compound could introduce a carbon-carbon double bond, followed by selective reduction of a carbonyl group elsewhere in the molecule if present, or the reaction could be designed to directly produce an unsaturated alcohol.

Design Principles for Libraries of Related Compounds in Chemical Biology Research

The this compound scaffold is an excellent starting point for the design and synthesis of compound libraries for chemical biology research. The principles behind designing such libraries often revolve around the concept of a "privileged scaffold," which is a molecular framework that is able to bind to multiple biological targets. nih.gov

Key design principles for libraries based on this scaffold include:

Scaffold-Based Diversity: The library is built around the central 3-(3,4-dimethoxyphenyl)propyl core. Diversity is introduced by systematically varying the substituents at different points of the molecule. nih.gov For instance, different amines can be used in the Pictet-Spengler reaction to generate a library of tetrahydroisoquinolines with diverse substitution patterns.

Functional Group Interconversion: The reactive aldehyde, or its derivatives like the carboxylic acid and alcohol, can be converted into a wide array of other functional groups. This allows for the exploration of different physicochemical properties and potential interactions with biological targets.

Stereochemical Diversity: For reactions that create new stereocenters, such as the Pictet-Spengler reaction, controlling the stereochemistry can lead to a library of stereoisomers. This is crucial as different stereoisomers can have vastly different biological activities.

Computational and Cheminformatics Tools: The design of modern compound libraries is often guided by computational methods. chemrxiv.org Techniques like scaffold diversity analysis and molecular modeling can help in selecting a subset of compounds for synthesis that maximizes the exploration of chemical space and the chances of finding a bioactive molecule. researchgate.net

By applying these principles, researchers can generate focused libraries of compounds derived from this compound that are tailored for screening against specific biological targets or for broader chemical biology investigations.

Advanced Analytical Characterization Techniques for Research on 3 3,4 Dimethoxyphenyl Propanal

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural analysis of 3-(3,4-Dimethoxyphenyl)propanal, offering insights into its atomic connectivity and functional groups.

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecule.

In the ¹H NMR spectrum, the most characteristic signal is the aldehyde proton, which appears as a triplet at approximately δ 9.7 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group. The protons of the ethyl chain typically appear as multiplets in the upfield region. The aromatic protons on the disubstituted benzene (B151609) ring and the protons of the two methoxy (B1213986) groups also exhibit distinct chemical shifts.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often above 200 ppm. The carbons of the aromatic ring and the methoxy groups can be assigned based on their chemical shifts and comparison with data from structurally similar compounds. For instance, in the related compound propanal, the carbonyl carbon appears at 203.2 ppm, the α-carbon at 37.3 ppm, and the β-carbon at 6.04 ppm docbrown.info.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity
Aldehyde-H ~9.7 Triplet (t)
Aromatic-H 6.7 - 6.9 Multiplet (m)
Methoxy-H (OCH₃) ~3.8 Singlet (s)
-CH₂- (adjacent to C=O) 2.7 - 2.9 Triplet (t)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
C=O ~202
Aromatic C-O 148 - 150
Aromatic C-H 111 - 122
Aromatic C-C ~133
Methoxy (OCH₃) ~56
-CH₂- (adjacent to C=O) ~45

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The most prominent absorption band in the FTIR spectrum is the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1740-1720 cm⁻¹ rsc.org. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are typically observed between 1260 and 1020 cm⁻¹. The aliphatic C-H stretching vibrations of the propanal chain are found just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (aldehyde) 1740 - 1720 (strong)
C-H (aromatic) 3100 - 3000
C-H (aliphatic) 3000 - 2850
C=C (aromatic) 1600 - 1450

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular weight of this compound is 194.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 194.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures containing this compound. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aldehydes include α-cleavage (loss of the -CHO group or an H atom) and McLafferty rearrangement. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, as well as cleavage at the benzylic position. The mass spectrum of the related compound, 3-(3,4-Dimethoxyphenyl)-1-propanol, shows a base peak at m/z 152, corresponding to the dimethoxybenzyl fragment, which would also be an expected fragment for the aldehyde nih.gov.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
194 [M]⁺
165 [M - CHO]⁺
152 [(CH₃O)₂C₆H₃CH₂]⁺
151 [(CH₃O)₂C₆H₃CH]⁺

Chromatographic Separations and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound, particularly in the context of reaction monitoring and quality control.

Both GC and HPLC are powerful techniques for the quantitative analysis of this compound. The choice between them often depends on the sample matrix and the volatility and thermal stability of the compound and any impurities.

GC is well-suited for the analysis of this compound due to its volatility. A variety of capillary columns, such as those with a non-polar (e.g., HP-5MS) or medium-polarity stationary phase, can be used for separation mdpi.com. The retention time of the compound will depend on the specific column and temperature program used. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification.

HPLC is a versatile alternative, particularly for samples that are not suitable for GC. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach for compounds of this polarity. UV detection is typically employed, with the detection wavelength set to one of the absorption maxima of the compound.

Thin-layer chromatography is a simple, rapid, and cost-effective method for monitoring the progress of reactions involving this compound, such as its synthesis via oxidation of the corresponding alcohol. By spotting the reaction mixture on a TLC plate alongside the starting material and developing the plate in an appropriate solvent system, the consumption of the reactant and the formation of the product can be visually assessed.

For a compound of this polarity, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. For instance, a mobile phase of dichloromethane (B109758):methanol (98:2, v/v) has been successfully used for the HPTLC analysis of the structurally similar compound (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol chula.ac.th. The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent. The retention factor (Rf) value is a key parameter for identification.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
3-(3,4-Dimethoxyphenyl)-1-propanol
Propanal
(E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol
Hexane
Dichloromethane
Ethyl acetate
Methanol

Emerging Spectroscopic and Chromatographic Techniques for Process Control and Mechanism Study

The synthesis and manipulation of this compound involve complex chemical transformations where precise control and a deep understanding of the reaction mechanism are paramount for optimizing yield, purity, and process efficiency. Traditional offline analytical methods are often insufficient for the dynamic and sensitive nature of modern chemical manufacturing. Consequently, the field is increasingly adopting emerging spectroscopic and chromatographic techniques, particularly those that fall under the Process Analytical Technology (PAT) framework, to enable real-time monitoring and control. These advanced methods provide a continuous stream of data, allowing for immediate adjustments to critical process parameters and offering profound insights into the underlying reaction pathways.

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the specificity of spectroscopic detection, are at the forefront of this analytical evolution. osti.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are becoming indispensable for both process control and mechanistic elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for identifying and quantifying not only the target compound, this compound, but also transient intermediates, byproducts, and impurities in the reaction mixture. nih.gov By using a triple quadrupole (QqQ) mass spectrometer, specific precursor-to-product ion transitions can be monitored in real-time, a method known as Multiple Reaction Monitoring (MRM). This allows for the precise tracking of multiple components simultaneously, providing a detailed kinetic profile of the reaction. osti.gov For instance, in a synthesis process, one could monitor the depletion of a precursor, the formation of the propanal product, and the emergence of any oxidation or side-chain cleavage byproducts. This level of detail is crucial for identifying rate-limiting steps, optimizing reaction conditions (e.g., temperature, catalyst loading), and preventing the formation of undesirable impurities.

A typical LC-MS/MS method for monitoring a reaction involving phenylpropanoids might involve a reverse-phase C18 column with a gradient elution, as detailed in the table below. osti.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Process Monitoring

Parameter Setting
Chromatography
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition e.g., Precursor ion [M+H]⁺ of this compound → Product Ion
Collision Energy Optimized for specific compound fragmentation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides an unparalleled ability to determine the definitive structure of unknown compounds directly from the chromatographic effluent. nih.gov While LC-MS/MS is excellent for quantification and identification based on mass, LC-NMR provides detailed structural information by analyzing the chemical environment of atomic nuclei (¹H, ¹³C). In mechanism studies, this is particularly powerful for unequivocally identifying reaction intermediates or unexpected byproducts without the need for their isolation and purification. nih.govmdpi.com For example, if a side reaction were to produce an isomer of this compound, mass spectrometry alone might not distinguish it, but the unique NMR spectrum would provide a clear structural fingerprint. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be coupled with LC separation to correlate proton and carbon signals, offering even deeper structural insights into the components of a complex mixture. nih.govmdpi.comresearchgate.net

Process Analytical Technology (PAT) represents a paradigm shift in manufacturing, aiming to build quality into the process by design through continuous monitoring and control. mt.comlongdom.org Rather than relying on end-product testing, PAT utilizes in-line and on-line analytical tools to measure Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real time. longdom.orgdtu.dk For the synthesis of this compound, spectroscopic probes like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be directly inserted into the reaction vessel.

In-situ FTIR Spectroscopy: This technique can monitor the concentration of key functional groups in real time. For instance, the disappearance of a precursor's specific band and the appearance of the aldehyde carbonyl stretch (around 1725 cm⁻¹) of this compound can be tracked continuously, providing immediate kinetic data. youtube.com

Raman Spectroscopy: Being highly sensitive to molecular vibrations and insensitive to water, Raman is well-suited for monitoring reactions in aqueous media. It can provide complementary information to FTIR, particularly for aromatic ring vibrations and other specific functional groups, helping to build a comprehensive picture of the reaction's progress.

Table 2: Application of PAT Sensors in Synthesis of this compound

Technique Parameter Monitored Application in Process Control
In-situ FTIR Aldehyde C=O stretch, Precursor functional groups Real-time tracking of conversion, endpoint determination, kinetic analysis
In-situ Raman Aromatic ring modes, C-H vibrations Monitoring reactant consumption and product formation, impurity profiling
LC-MS/MS (Online) Concentration of product, intermediates, byproducts Yield optimization, control of impurity formation, mechanism validation

Finally, computational techniques , particularly Density Functional Theory (DFT), are emerging as powerful predictive tools for studying reaction mechanisms at the molecular level. stackexchange.com DFT can be used to calculate the energies of reactants, transition states, and products, allowing researchers to map out the most likely reaction pathways. nih.gov For a reaction producing this compound, DFT could be used to investigate different catalytic cycles, predict the regioselectivity of a reaction, and understand the electronic factors that govern the formation of byproducts. nih.gov These theoretical insights can then guide experimental work, leading to the development of more efficient and selective synthetic routes.

The integration of these advanced analytical techniques provides a robust framework for the modern synthesis of this compound, enabling enhanced process control, deeper mechanistic understanding, and ultimately, higher quality and more consistent production.

Pivotal Applications of 3 3,4 Dimethoxyphenyl Propanal in Organic Synthesis and Broader Chemical Sciences

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products

The unique structure of 3-(3,4-Dimethoxyphenyl)propanal makes it an important precursor in the synthesis of various complex molecules. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including nucleophilic additions and reductions, while the dimethoxyphenyl group provides a core structure found in numerous naturally occurring compounds, particularly alkaloids and phenylpropanoids.

While direct total syntheses starting from the propanal are specific to certain targets, its derivatives, such as 3-(3,4-dimethoxyphenyl)propan-1-ol and 3-(3,4-dimethoxyphenyl)propanoic acid, are frequently employed. For instance, the related structure veratraldehyde is a known starting material for the synthesis of N-[3,4-dimethoxyphenyl)propanoyl]pyrrole, a metabolite of Piper brachystachyum. sigmaaldrich.cn The conversion of this compound to its corresponding alcohol or acid is a straightforward process, making it a practical starting point for more complex synthetic routes. The synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol has been achieved from the corresponding propanol, showcasing the utility of this structural backbone in creating diverse functionalized molecules. prepchem.com

Table 1: Examples of Synthetic Transformations

Starting Material Reagents Product Application Context
3-(3,4-dimethoxyphenyl)propanol Thiourea, Hydrobromic Acid 3-(3,4-dimethoxyphenyl)-1-propanethiol Synthesis of functionalized intermediates. prepchem.com

Building Block for the Construction of Advanced Organic Materials and Specialty Chemicals

Organic building blocks are fundamental functionalized molecules used in the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com These structures are pivotal in materials chemistry for creating supramolecular complexes, metal-organic frameworks (MOFs), and nanoparticles. sigmaaldrich.com this compound and its derivatives serve as such building blocks due to their defined structure and reactive handles.

The dimethoxyphenyl unit can be incorporated into larger polymeric or crystalline structures, imparting specific electronic or physical properties. Electroactive organic molecules are increasingly used to construct functional porous frameworks like MOFs and Covalent-Organic Frameworks (COFs) for applications in electronics. ua.pt While specific examples using the propanal itself are highly specialized, the principle involves leveraging its core structure. For example, related chalcones, such as (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, are synthesized from 3,4-dimethoxybenzaldehyde (B141060) and are studied for their material properties. sigmaaldrich.cn Such compounds are valuable in the development of specialty chemicals, including dyes and photoprotective agents. sigmaaldrich.cn

Table 2: Applications in Materials and Specialty Chemicals

Compound Class Precursor Example Application
Chalcones 3,4-Dimethoxybenzaldehyde Dyes, Photoprotective Agents. sigmaaldrich.cn

Precursor in the Development of Biologically Relevant Molecule Classes (e.g., Antibiotic Derivatives)

The 3,4-dimethoxyphenyl motif is a common feature in many biologically active compounds. This structural unit is present in molecules designed to act as antifungal agents, antitumor agents, and inhibitors of various enzymes. sigmaaldrich.cnnih.gov Consequently, this compound is a valuable precursor for creating libraries of new chemical entities for drug discovery.

Research has demonstrated the synthesis of various derivatives with potential therapeutic applications. For example, curcumin (B1669340) analogues containing the dimethoxyphenyl group have been investigated as potential anti-prostate cancer agents. sigmaaldrich.cn Similarly, chalcone (B49325) epoxide intermediates derived from related structures are used in the synthesis of lignin-related phenylcoumarans which may possess biological activity. sigmaaldrich.cn The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound related to fungicide and bactericide products, highlights the utility of this chemical backbone in creating bioactive molecules. mdpi.com The compound is also utilized in biological studies investigating metabolic pathways that involve aromatic amino acids, as it may influence the activity of enzymes like aromatic-amino-acid aminotransferase. evitachem.com

Table 3: Biologically Active Molecules Derived from Related Precursors

Compound Class Precursor Potential Biological Activity
Curcumin Analogues Dimethoxyphenyl-containing structures Anti-prostate cancer. sigmaaldrich.cn
Triazolylpropiophenones Chalcones from 3,4-dimethoxyacetophenone Fungicide, Bactericide. mdpi.com
Thiazolidinones Dihalo-substituted benzaldehydes Anti-HIV agents. mdpi.com

Contributions to Mechanistic Studies in Lignin (B12514952) Degradation and Biomass Chemistry

Lignin is a complex, abundant aromatic biopolymer whose degradation is a critical step in the sustainable biorefining of woody biomass into fuels and chemicals. nih.govmdpi.com Due to lignin's intricate and irregular structure, researchers use simpler "lignin model compounds" to study the specific chemical reactions involved in its breakdown. These models often contain the same chemical linkages found in native lignin, such as the prevalent β-O-4 (beta-aryl ether) bond. nih.govrsc.org

Compounds containing the 3,4-dimethoxyphenylpropyl skeleton are excellent models for the guaiacyl (G-type) lignin subunit. Studies have investigated the degradation of model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol to understand how the β-O-4 linkage is cleaved. nih.govrsc.org Research has explored various degradation methods, including organic electrolysis and fungal degradation by white-rot fungi like Phanerochaete chrysosporium. nih.govnih.gov For example, the electrolytic degradation of such model compounds yields valuable smaller aromatic chemicals like vanillin (B372448) and guaiacol. nih.gov These studies provide fundamental insights into the reaction mechanisms, which is essential for developing more efficient industrial processes for lignin valorization. nih.govmdpi.com

Table 4: Lignin Model Compounds and Degradation Studies

Lignin Model Compound Degradation Method Key Finding Reference
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol Organic Electrolysis Cleavage of β-O-4 bond to produce vanillin and guaiacol. nih.govrsc.org
3-(4′-ethoxy-3′-methoxyphenyl)-2-(4″-methoxyphenyl)propionic acid Fungal (Phanerochaete chrysosporium) Oxidative decarboxylation followed by α,β cleavage. nih.gov

Computational and Theoretical Investigations Pertaining to 3 3,4 Dimethoxyphenyl Propanal

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic nature of molecules like 3-(3,4-dimethoxyphenyl)propanal.

A primary focus of such studies would be the determination of the molecule's optimized geometry. The flexible three-carbon chain allows for multiple conformers, and identifying the lowest energy (most stable) conformation is a key objective. Theoretical calculations would explore the potential energy surface by systematically rotating the dihedral angles of the propanal side chain relative to the aromatic ring. It is anticipated that the most stable conformer would exhibit a specific orientation of the aldehyde group with respect to the phenyl ring to minimize steric hindrance and maximize favorable electronic interactions.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties provide insights into the molecule's reactivity and intermolecular interactions. Key electronic descriptors that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group would be a site of negative potential (red), indicating its susceptibility to electrophilic attack, while the hydrogen atom of the aldehyde and the aromatic protons would exhibit positive potential (blue).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability of the dimethoxyphenyl ring.
LUMO Energy-1.5 eVReflects the electron-accepting nature of the propanal side chain.
HOMO-LUMO Gap4.7 eVSuggests moderate kinetic stability.
Dipole Moment3.5 DIndicates a polar molecule due to the aldehyde and methoxy (B1213986) groups.

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

A key reaction of interest for an aldehyde like this compound is its oxidation to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. Computational studies could model this reaction using various oxidizing agents. The calculations would involve:

Locating Reactant and Product Structures: The geometries of the starting material (propanal) and the final product (propanoic acid) would be optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS structure is a critical step in understanding the reaction mechanism. For the oxidation of an aldehyde, the TS would likely involve the interaction of the oxidizing agent with the aldehyde group.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to both the reactants and the products, confirming that the located TS correctly connects the desired species.

Another important reaction to model would be the reduction of the aldehyde to form 3-(3,4-dimethoxyphenyl)propan-1-ol. Similar computational strategies would be employed to elucidate the mechanism and energetics of this transformation.

Table 2: Hypothetical Activation Energies for Reactions of this compound

ReactionHypothetical Activation Energy (kcal/mol)Significance
Oxidation to Carboxylic Acid15-25Provides insight into the conditions required for this transformation.
Reduction to Alcohol10-20Suggests the feasibility of converting the aldehyde to an alcohol.
Aldol (B89426) Condensation20-30Indicates the potential for self-condensation under certain conditions.

Note: These values are illustrative and highly dependent on the specific reagents and reaction conditions being modeled.

Prediction of Spectroscopic Data and Conformational Landscapes

Computational chemistry provides powerful methods for predicting various spectroscopic data, which can be invaluable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to obtain theoretical spectra that can be compared with experimental data. For this compound, the predicted chemical shifts would be highly sensitive to the conformation of the propanal side chain.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can aid in the assignment of experimental peaks to specific vibrational modes, such as the characteristic C=O stretch of the aldehyde group and the C-O stretches of the methoxy groups.

Conformational Landscapes: Due to the flexibility of the propanal side chain, this compound can exist as a mixture of different conformers in solution. Computational methods can be used to explore the conformational landscape of the molecule, identifying all stable conformers and their relative energies. This information is crucial for understanding the molecule's behavior in different environments and for interpreting its spectroscopic data, as the observed spectra are often a population-weighted average of the spectra of the individual conformers. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles and then performing geometry optimizations on the resulting structures.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value/RangeAssignment
¹H NMR (δ, ppm)~9.8Aldehyde proton (-CHO)
¹H NMR (δ, ppm)~6.7-6.9Aromatic protons
¹H NMR (δ, ppm)~3.8-3.9Methoxy protons (-OCH₃)
¹³C NMR (δ, ppm)~200Carbonyl carbon (C=O)
IR (cm⁻¹)~1725C=O stretching vibration
IR (cm⁻¹)~1250, ~1020C-O stretching vibrations of methoxy groups

Note: These are typical chemical shift and frequency ranges for the given functional groups and are subject to variation based on the specific molecular environment and computational method used.

Conclusion and Future Research Trajectories

Synthesis of Academic Contributions and Knowledge Gaps

The study of 3-(3,4-Dimethoxyphenyl)propanal is primarily centered on its utility as a precursor in organic synthesis. Academic literature highlights its role in the creation of a variety of other compounds, including thiols and more complex heterocyclic structures. Its synthesis from the corresponding alcohol, 3-(3,4-dimethoxyphenyl)-1-propanol, is a well-documented conversion. evitachem.com

Despite its application as an intermediate, a significant knowledge gap exists regarding the comprehensive characterization of this compound itself. Detailed experimental data on its physicochemical properties and a full spectroscopic profile are not extensively reported in publicly available literature. Much of the available data is for its alcohol precursor, which, while structurally similar, does not fully represent the properties of the aldehyde. Furthermore, while general aldehyde reactivity is well understood, specific kinetic and mechanistic studies on the reactions of this compound are sparse. This lack of dedicated research on the compound itself limits a deeper understanding of its unique chemical behavior and potential for novel applications.

Prospective Research Directions in Synthesis and Reactivity

Future research into the synthesis of this compound could explore more efficient and sustainable catalytic methods. While traditional methods like oxidation of the corresponding alcohol are effective, the development of biocatalytic routes or green oxidation technologies could offer improved atom economy and reduced environmental impact. acib.at

In terms of reactivity, a systematic investigation into the reaction kinetics and mechanisms of this compound would be highly valuable. Exploring its participation in a wider range of organic reactions beyond simple oxidation and reduction could uncover novel synthetic pathways to valuable molecules. For instance, its use in asymmetric catalysis to create chiral centers could be a fruitful area of investigation. mdpi.com Furthermore, computational studies could provide deeper insights into its electronic structure and predict its reactivity with various reagents, guiding future experimental work. researchgate.net

Potential for Expanded Applications in Emerging Scientific Disciplines

The potential applications of this compound and its derivatives are expanding into new scientific areas. As a bioactive aldehyde, it belongs to a class of compounds known for their diverse biological activities. creative-proteomics.com There is growing interest in the role of aldehydes in cellular signaling and as potential therapeutic agents. nih.govmdpi.com

Future research could focus on synthesizing a library of derivatives from this compound and screening them for various biological activities, such as antimicrobial, anti-inflammatory, or neuroprotective effects. The dimethoxyphenyl moiety is a common feature in many biologically active natural products, suggesting that derivatives of this compound may also possess interesting pharmacological properties. Moreover, the aldehyde functional group provides a reactive handle for conjugation to other molecules, opening up possibilities in drug delivery and materials science, such as the development of novel polymers or functionalized surfaces. rsc.orgdocbrown.info

Interactive Data Table: Physicochemical Properties of this compound and its Precursor

PropertyThis compound3-(3,4-Dimethoxyphenyl)-1-propanol
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₆O₃
Molecular Weight 194.23 g/mol 196.24 g/mol sigmaaldrich.comnih.gov
Appearance Colorless to pale yellow liquid evitachem.com-
Boiling Point -142-144 °C at 0.5 mmHg sigmaaldrich.com
Density -1.081 g/mL at 25 °C sigmaaldrich.com
Refractive Index -n20/D 1.54 sigmaaldrich.com
Solubility Soluble in organic solvents, insoluble in water evitachem.com-

Interactive Data Table: Spectroscopic Data for the Aldehyde Proton of this compound

Spectroscopic TechniqueKey Signal
¹H-NMR Triplet at δ 9.7 ppm (aldehyde proton)

Note: This specific signal is a key indicator of the presence of the aldehyde functional group in the molecule.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,4-Dimethoxyphenyl)propanal, and how can reaction yields be improved?

The most reliable method involves oxidation of 3-(3,4-dimethoxyphenyl)propan-1-ol using a transition metal-free protocol. details a procedure where the alcohol precursor is oxidized to the aldehyde via a mild oxidizing agent, followed by purification using flash column chromatography (FCC) with a gradient of ethyl acetate in hexane (0 → 50%). Key parameters for yield optimization include:

  • Reaction stoichiometry : 1.0 equiv. of starting alcohol.
  • Purification : FCC with solvent gradients to resolve aldehyde from side products.
  • Yield : 58% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Critical characterization tools include:

  • NMR spectroscopy : Compare experimental 1H^1H NMR data with literature values (e.g., δ 9.82 ppm for the aldehyde proton, aromatic protons at δ 6.70–6.80 ppm, and methoxy groups at δ 3.85–3.87 ppm) .
  • Mass spectrometry : Confirm molecular weight (192.21 g/mol via ESI-MS) .
  • Chromatography : Use HPLC or TLC to verify purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of 3-(3,4-dimethoxyphenyl)propan-1-ol to the aldehyde?

The oxidation mechanism likely proceeds via a two-step process:

Activation : Formation of a reactive intermediate (e.g., via TEMPO or IBX-mediated pathways).

Hydride transfer : Abstraction of the β-hydrogen from the alcohol, forming the aldehyde.
Contradictions in literature about side-product formation (e.g., over-oxidation to carboxylic acids) suggest careful control of reaction time and temperature is critical. highlights the absence of over-oxidation under mild conditions, but alternative protocols (e.g., Swern oxidation) may require rigorous anhydrous conditions to avoid side reactions .

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?

Discrepancies in 1H^1H NMR shifts (e.g., aldehyde proton splitting or aromatic coupling constants) often arise from:

  • Solvent effects : Ensure NMR spectra are recorded in the same solvent as literature (e.g., CDCl₃).
  • Impurity interference : Re-purify the compound using FCC or recrystallization.
  • Dynamic effects : Rotameric equilibria in the aldehyde group can broaden signals. Cross-validate with 13C^{13}C NMR or IR spectroscopy (e.g., C=O stretch at ~1720 cm⁻¹) .

Q. What role does this compound play in asymmetric catalysis or chiral synthesis?

The aldehyde serves as a precursor for enantioselective synthesis of β-aryl amino acids (e.g., 3,4-dimethoxy-L-phenylalanine). and describe its use in Strecker or Mannich reactions with chiral catalysts (e.g., Evans auxiliaries) to install stereocenters. Key considerations:

  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Protecting groups : Methoxy groups on the aryl ring enhance solubility but may require deprotection post-synthesis .

Methodological Recommendations

  • Contradiction analysis : When NMR data deviates from literature, re-examine solvent purity and sample concentration. Use deuterated solvents for consistency.
  • Advanced applications : For chiral derivatives, prioritize enzymatic resolution or asymmetric organocatalysis to avoid racemization .
  • Safety : Handle aldehydes under inert atmospheres to prevent oxidation; store at –20°C under nitrogen .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.